molecular formula C20H20ClN3O6S B298827 {4-[2-({1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]phenoxy}acetic acid

{4-[2-({1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]phenoxy}acetic acid

Cat. No. B298827
M. Wt: 465.9 g/mol
InChI Key: AFHIIKYWYKINML-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[2-({1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]phenoxy}acetic acid, also known as CPCCAPE, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

{4-[2-({1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]phenoxy}acetic acid exerts its therapeutic effects by modulating various signaling pathways involved in cell growth, apoptosis, and inflammation. {4-[2-({1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]phenoxy}acetic acid has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. {4-[2-({1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]phenoxy}acetic acid also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid metabolism. Furthermore, {4-[2-({1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]phenoxy}acetic acid inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
{4-[2-({1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]phenoxy}acetic acid has been found to have a range of biochemical and physiological effects. Studies have shown that {4-[2-({1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]phenoxy}acetic acid can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. {4-[2-({1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]phenoxy}acetic acid has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. Additionally, {4-[2-({1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]phenoxy}acetic acid has been shown to reduce oxidative stress and inflammation by increasing the activity of antioxidant enzymes and reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using {4-[2-({1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]phenoxy}acetic acid in lab experiments is its high yield synthesis method. {4-[2-({1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]phenoxy}acetic acid is also stable under normal laboratory conditions, making it easy to store and handle. However, one limitation of using {4-[2-({1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]phenoxy}acetic acid is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

Future research on {4-[2-({1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]phenoxy}acetic acid could focus on its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of {4-[2-({1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]phenoxy}acetic acid in vivo to determine its optimal dosing and administration. Furthermore, research could explore the use of {4-[2-({1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]phenoxy}acetic acid in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

{4-[2-({1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]phenoxy}acetic acid is synthesized by reacting 4-(2-carboxyphenoxy)acetic acid with 4-chlorobenzene sulfonyl chloride, followed by reaction with pyrrolidine-2-carboxylic acid hydrazide. The resulting compound is then treated with acetic anhydride to obtain {4-[2-({1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]phenoxy}acetic acid in high yield.

Scientific Research Applications

{4-[2-({1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]phenoxy}acetic acid has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. Research has shown that {4-[2-({1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]phenoxy}acetic acid can inhibit the growth of cancer cells by inducing apoptosis and blocking angiogenesis. Additionally, {4-[2-({1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]phenoxy}acetic acid has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Studies have also shown that {4-[2-({1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]phenoxy}acetic acid can improve glucose tolerance and insulin sensitivity in diabetic animal models.

properties

Product Name

{4-[2-({1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]phenoxy}acetic acid

Molecular Formula

C20H20ClN3O6S

Molecular Weight

465.9 g/mol

IUPAC Name

2-[4-[(E)-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]hydrazinylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C20H20ClN3O6S/c21-15-5-9-17(10-6-15)31(28,29)24-11-1-2-18(24)20(27)23-22-12-14-3-7-16(8-4-14)30-13-19(25)26/h3-10,12,18H,1-2,11,13H2,(H,23,27)(H,25,26)/b22-12+

InChI Key

AFHIIKYWYKINML-WSDLNYQXSA-N

Isomeric SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)N/N=C/C3=CC=C(C=C3)OCC(=O)O

SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NN=CC3=CC=C(C=C3)OCC(=O)O

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NN=CC3=CC=C(C=C3)OCC(=O)O

Origin of Product

United States

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